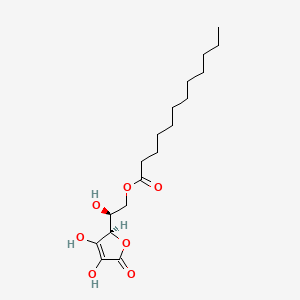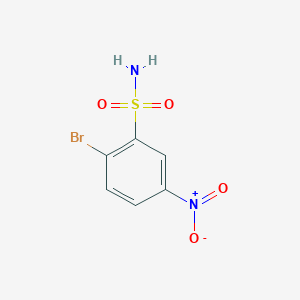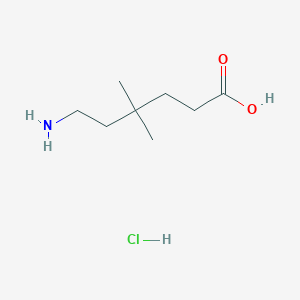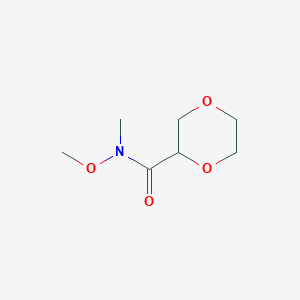
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Übersicht
Beschreibung
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen
Synthesis of Ketones
Weinreb amides are particularly useful for the addition of Grignard or alkyllithium reagents to produce ketones. This is due to their reactivity towards nucleophiles and the ability to form stable chelates, preventing over-addition and leading to selective conversion .
Selective Reduction to Aldehydes
Another significant application is the selective reduction of Weinreb amides to the corresponding aldehydes, which are valuable intermediates in organic synthesis .
Preparation of N-Protected Amino Aldehydes
These amides serve as robust aldehyde group equivalents and are extended to the preparation of N-protected amino aldehydes, which are useful intermediates for chemoselective transformations in peptide chemistry .
Acylating Agents for Organometallic Reagents
Weinreb amides act as excellent acylating agents for organolithium or organomagnesium reagents, facilitating various synthetic transformations .
Synthesis of Anticancer Alkaloids
The Weinreb amidation process has been utilized to synthesize anilide-type key intermediates for the production of anticancer alkaloids such as luotonin A .
Chemoselective Esterification and Amidation
N-methoxy-N-methylcarbamoylimidazole, a derivative of Weinreb amides, can be used for chemoselective esterification and amidation of carboxylic acids to form esters and amides .
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAHEVTGMUNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

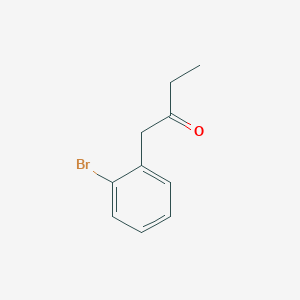
![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)
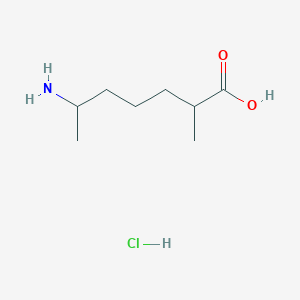
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)
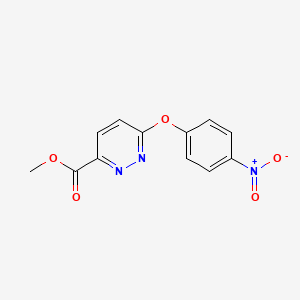
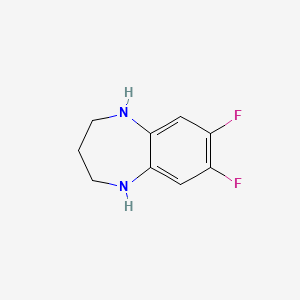
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
